2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds structurally related to quinoline. This compound is notable for its unique structure, which includes two methoxy groups and a propane-1,3-diol moiety attached to the isoquinoline ring system. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is identified by the CAS number 98661-42-8 and has a molecular formula of C14H21NO4, with a molecular weight of approximately 267.325 g/mol. It is synthesized through specific chemical reactions that involve the isoquinoline framework and functional group modifications.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol can be classified as:
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Common solvents used include dimethyl sulfoxide (DMSO) or ethanol.
The molecular structure of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol features:
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol can undergo various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining selectivity for desired products.
The mechanism of action for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves interactions with biological targets such as enzymes and receptors. The compound may modulate their activity by:
The specific pathways and molecular targets depend on the biological activity being investigated.
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding the compound's behavior in different environments and its interactions with other substances.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol has potential applications in:
This compound's unique characteristics make it a valuable subject for further research in drug development and chemical biology.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus serves as a fundamental pharmacophore in numerous biologically active alkaloids and synthetic drug candidates. Its structural significance stems from several key features: (1) Rigid yet adaptable conformation: The fused bicyclic system provides a semi-rigid framework that pre-organizes functional groups for optimal target binding while retaining sufficient flexibility to adopt bioactive conformations. This conformational balance is crucial for interacting with complex binding sites like those in ATP-binding cassette (ABC) transporters and G-protein-coupled receptors [3] [10]. (2) Dual hydrophobic-hydrophilic character: The aromatic ring facilitates π-π stacking and hydrophobic interactions with protein residues, while the tertiary nitrogen enables hydrogen bonding, salt bridge formation, or quaternization—properties exploited in P-glycoprotein (P-gp) inhibition where both hydrophobic membrane partitioning and specific polar interactions are essential [1] [3]. (3) Stereochemical versatility: Chiral centers at C-1 and C-3 (in carboxylated derivatives) allow for enantioselective interactions with biological targets, enabling optimization of binding affinity and selectivity through stereochemical control [8].
Table 1: Bioactive 6,7-Dimethoxy-THIQ Derivatives and Their Therapeutic Applications
Compound Structure | Biological Target | Primary Activity | Reference |
---|---|---|---|
6,7-Dimethoxy-THIQ hydrochloride (Heliamine) | Sigma-2 receptor | Diagnostic imaging probe | [4] [9] |
Compound 41 (Alkylated diol derivative) | P-glycoprotein (ABCB1) | Multidrug resistance reversal (RF=467.7) | [1] [10] |
M1 (3-Carboxylic acid derivative) | IL-6/JAK2/STAT3 pathway | Anti-colon carcinogenesis | [2] |
Sigma-2 ligand derivatives | TMEM97/sigma-2 receptor | Antiproliferative activity in MDR tumors | [6] |
The functional versatility of the 6,7-dimethoxy-THIQ scaffold is exemplified by its diverse therapeutic applications. In oncology, extensive SAR studies led to the discovery of Compound 41 (a propyl-linked diol derivative), which demonstrated exceptional P-gp inhibitory activity in vincristine-resistant esophageal carcinoma cells (Eca109/VCR). This compound achieved a remarkable reversal fold (RF) of 467.7, significantly surpassing clinical benchmarks like tariquidar (TQ) [1] [10]. Mechanistic studies confirmed that this derivative inhibits drug efflux without affecting P-gp expression, acting through direct interaction with the transporter's substrate-binding pocket. Molecular docking revealed critical hydrogen bonding between the diol substituents and residues in the transmembrane domain (TMD), alongside hydrophobic contacts from the dimethoxyaryl moiety [3] [10].
Beyond MDR reversal, the scaffold's anti-inflammatory and antiproliferative potential was demonstrated through the natural derivative M1 (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). In diethylnitrosamine-induced colon carcinogenesis models, M1 significantly attenuated tumor incidence and volume by disrupting IL-6-mediated JAK2/STAT3 signaling. Quantitative systems pharmacology modeling revealed that M1 reduced STAT3 phosphorylation by >60%, effectively blocking the pro-inflammatory cascade driving carcinogenesis [2]. Additionally, unsubstituted 6,7-dimethoxy-THIQ (heliamine) serves as a precursor for sigma-2 receptor ligands, where its moderate affinity (Kᵢ ≈ 200-500 nM) provides a foundation for developing tumor-selective diagnostic agents [6] [9]. The scaffold's intrinsic β-adrenergic activity, though weak, further hints at potential cardiovascular applications through targeted optimization [7].
Strategic substitution on the THIQ nucleus profoundly influences its pharmacological profile, with the 6,7-dimethoxy pattern and C-1 diol appendages offering particularly significant bioactivity enhancements. The methoxy groups at C-6 and C-7 serve multiple critical roles: (1) Electron donation and lipophilicity enhancement: The strong electron-donating character (+R effect) increases electron density on the aromatic ring, facilitating cation-π interactions with protonated residues in target proteins. This effect was quantified in P-gp inhibitors where removal of methoxy groups reduced activity >100-fold [3] [10]. (2) Conformational constraint: Steric interactions between the ortho-dimethoxy substituents enforce near-perpendicular dihedral angles between the methoxy groups and aromatic plane, creating a well-defined hydrophobic pocket essential for membrane insertion and interaction with transmembrane domains of efflux transporters. Molecular dynamics simulations confirmed this orientation optimizes van der Waals contacts within the P-gp binding cavity [1] [3]. (3) Metabolic stability: Unlike hydroxylated analogs, the methoxy ethers resist rapid phase II glucuronidation, extending plasma half-life—a key advantage observed in the colon cancer model where M1 maintained therapeutic concentrations >12 hours post-administration [2].
The propane-1,3-diol moiety at C-1 introduces critical hydrogen-bonding capacity and controlled polarity. In Compound 41, this substituent dramatically enhanced MDR-reversal activity (IC₅₀ = 8.9 ± 2.3 nM for vincristine) compared to non-diol analogs. The diol's functionality operates through three interconnected mechanisms: (1) Polar head group formation: The primary hydroxyl group engages in hydrogen bonding with Gln721 and Asp723 in P-gp's nucleotide-binding domain (NBD), disrupting ATP hydrolysis necessary for drug efflux. The secondary hydroxyl interacts with transmembrane helix 5 via water-mediated hydrogen bonds, enhancing binding specificity [3] [10]. (2) Solubility-liability balance: While the dimethoxyaryl core provides membrane permeability (logP ≈ 2.1), the diol appendage increases aqueous solubility (25 mg/mL in methanol/NaOH) and reduces nonspecific binding, enabling more efficient target engagement. Calculated topological polar surface area (tPSA) increases from 32 Ų for unsubstituted THIQ to >90 Ų for diol derivatives, optimizing cell membrane penetration without excessive hydrophilicity [4] [5] [10]. (3) Stereochemical guidance: The chiral center at C-1 creates enantioselective activity profiles. Molecular docking indicates the (R)-configuration optimally positions both hydroxyl groups for simultaneous interaction with P-gp residues, while the (S)-isomer shows 15-fold reduced affinity [8] [10].
Table 2: Impact of Substituents on Key Pharmacological Properties of 6,7-Dimethoxy-THIQ Derivatives
Substituent Pattern | LogP | Solubility (mg/mL) | P-gp IC₅₀ (nM) | STAT3 Inhibition (%) | Primary Bioactivity |
---|---|---|---|---|---|
Unsubstituted THIQ (Heliamine) | 1.8 | <1 (water) | >10,000 | <5% | Sigma-2 binding (baseline) |
3-Carboxylic acid (M1) | 0.9 | 15 (PBS) | Inactive | 62% | Anti-inflammatory/anti-CRC |
C-1 Alkyl chain (ethyl) | 2.5 | <0.5 (water) | 850 | ND | Moderate MDR reversal |
C-1 Diol (Compound 41) | 1.9 | >20 (methanol) | 8.9 | ND | Potent P-gp inhibition |
7-OH/6-OCH₃ (demethylated analog) | 1.2 | 8 (PBS) | 3200 | 28% | Reduced potency in both pathways |
Synthetic strategies for installing these key substituents leverage advanced methodologies. The diol side chain is typically introduced via reductive amination or N-alkylation of the THIQ secondary amine using protected aldehyde precursors (e.g., 3-(Benzyloxy)propanal), followed by deprotection [3] [10]. For enantiopure C-1 derivatives, asymmetric Pomeranz-Fritsch-Bobbitt cyclization enables stereocontrolled synthesis. This method constructs the THIQ core from chiral aminoacetal intermediates, achieving enantiomeric excesses (ee) >88% when catalyzed by palladium/BINAP complexes [8]. The Petasis reaction provides an alternative route to carboxylated analogs like M1, where boronic acid derivatives react with glyoxylic acid and chiral amines to establish the stereogenic center before cyclization [8]. These synthetic approaches enable systematic exploration of substituent effects, confirming that optimal anticancer activity requires the synergistic combination of 6,7-dimethoxy groups with the C-1 diol functionality—a design principle validated across multiple biological targets and disease models.
ConclusionThe 6,7-dimethoxy-THIQ scaffold represents a structurally refined platform for addressing complex therapeutic challenges, particularly in oncology. Its inherent capacity for multidrug resistance reversal stems from the precisely positioned methoxy groups that facilitate membrane interaction and P-gp binding, combined with the hydrogen-bonding capability introduced by the diol substituent. This synergistic architecture enables potent, target-specific bioactivity against diverse pathological targets—from ABC transporters to inflammatory signaling cascades—validating continued exploration of novel derivatives within this pharmacophore class. Future optimization should leverage the scaffold's synthetic tractability to fine-tune pharmacokinetic properties while expanding its therapeutic applications through rational structure-based design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: